Methylhydrazin-Dihydrochlorid

Übersicht

Beschreibung

Methylhydrazine dihydrochloride is an organic compound with the molecular formula CH8Cl2N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a methyl group. This compound is typically found as a crystalline solid and is known for its use in various chemical reactions and industrial applications.

Wissenschaftliche Forschungsanwendungen

Methylhydrazine dihydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals. In the field of rocket propulsion, it is used as a component of hydrazine-based fuels due to its high energy density and stability . Additionally, it is employed in the production of plant growth regulators and as a reducing agent in chemical reactions .

Wirkmechanismus

Target of Action

Methylhydrazine dihydrochloride, a derivative of hydrazine, primarily targets the respiratory and central nervous systems . It is known to be highly toxic and is used in various industries, including the military and aviation sectors .

Mode of Action

It is known that hydrazines, in general, can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . The neurologic presentations can vary based on the exposure compound and dose .

Biochemical Pathways

Hydrazines are known to be involved in various metabolic pathways

Pharmacokinetics

It is known that hydrazines can be rapidly absorbed and excreted largely unchanged in the urine

Result of Action

The result of Methylhydrazine dihydrochloride action can lead to significant soft tissue injury, pulmonary injury, seizures, coma, and even death . It has also been used as a reducing agent in combination with a Co catalyst, leading to the chemoselective reduction of nitroarenes to arylamines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylhydrazine dihydrochloride. For instance, it can be released into the environment from places that make, process, or use these chemicals . Exposure to small amounts of hydrazines and its derivatives can cause significant health effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylhydrazine dihydrochloride can be synthesized through several methods. One common method involves the methylation of hydrazine monohydrochloride using methanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where hydrazine monohydrochloride and methanol are mixed, and water and a catalyst are added. The mixture is then heated to perform the methylation reaction, resulting in methylhydrazine hydrochloride .

Industrial Production Methods: In industrial settings, the Raschig process and the hydrazine hydrate hydrochloride methanol process are commonly used. The Raschig process involves the reaction of sodium hypochlorite with ammonia to produce chloramine, which is then reacted with monomethylamine to produce monomethylhydrazine . The hydrazine hydrate hydrochloride methanol process involves the reaction of hydrazine hydrate with methanol in the presence of a catalyst to produce methylhydrazine .

Analyse Chemischer Reaktionen

Types of Reactions: Methylhydrazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with benzaldehyde to form hydrazone derivatives, a reaction that is catalyzed by both acids and bases .

Common Reagents and Conditions: Common reagents used in reactions with methylhydrazine dihydrochloride include benzaldehyde, sodium dodecyl sulfate, and ammonium. The reactions typically occur under specific pH conditions and may require catalysts to proceed efficiently .

Major Products Formed: The major products formed from reactions involving methylhydrazine dihydrochloride include hydrazone derivatives and other nitrogen-containing compounds. These products are often used in further chemical synthesis and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to methylhydrazine dihydrochloride include monomethylhydrazine, symmetrical dimethylhydrazine, and unsymmetrical dimethylhydrazine. These compounds share similar chemical structures but differ in the number and arrangement of methyl groups attached to the hydrazine molecule .

Uniqueness: Methylhydrazine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a strong reducing agent and its stability make it valuable in various industrial and research applications .

Biologische Aktivität

Methylhydrazine dihydrochloride (MHDC), a derivative of methylhydrazine, has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

- Molecular Formula : CH₈Cl₂N

- Molecular Weight : 118.99 g/mol

- CAS Number : 55330-60-4

Biological Activity Overview

Methylhydrazine dihydrochloride exhibits a range of biological activities, including:

- Antioxidant Properties : Studies have shown that hydrazine derivatives can exhibit significant antioxidant activity, which is critical in preventing oxidative stress-related damage in cells .

- Urease Inhibition : Recent research indicates that certain hydrazine derivatives, including those related to MHDC, act as potent urease inhibitors, with IC₅₀ values ranging from 15.0 to 42.9 µM . This property is particularly relevant in treating conditions like peptic ulcers and kidney stones.

Toxicological Profile

The toxicity of methylhydrazine compounds is well-documented. Chronic exposure to methylhydrazine has been linked to:

- Hepatotoxicity : Animal studies indicate that inhalation of methylhydrazine can lead to liver damage, characterized by hepatic changes .

- Kidney and Blood Effects : Long-term exposure may impair kidney function and affect blood composition .

Case Study 1: Urease Inhibition

A series of hydrazine derivatives were synthesized and tested for urease inhibition. The most active compounds showed mixed-type inhibition with dissociation constants (Ki) ranging between 14.63 and 29.42 µM. These findings suggest potential applications in treating urease-related disorders .

Case Study 2: Antioxidant Activity

In a comparative study, several hydrazine-derived compounds were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that some derivatives exhibited higher activity than ascorbic acid (Vitamin C), highlighting their potential as therapeutic agents against oxidative stress .

Data Table: Biological Activities of Methylhydrazine Dihydrochloride Derivatives

| Compound | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Methylhydrazine dihydrochloride | Urease Inhibition | 15.0 - 42.9 | Significant inhibition observed |

| Hydrazine derivative A | Antioxidant Activity | < Ascorbic Acid | Higher antioxidant activity than Vitamin C |

| Hydrazine derivative B | Hepatotoxicity | N/A | Documented cases of liver damage in studies |

Eigenschaften

IUPAC Name |

methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWQGONZIWLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

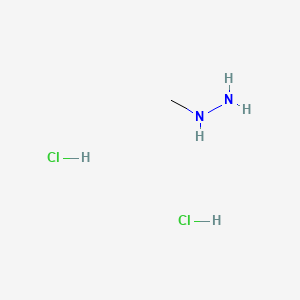

CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203897 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55330-60-4 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.